molecular formula C5H2BrClN4 B2670049 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 383157-16-2

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2670049
CAS No.: 383157-16-2
M. Wt: 233.45
InChI Key: CGCZYGSVCBHXEC-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a valued chemical scaffold in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of potent bioactive molecules . The [1,2,4]triazolo[4,3-b]pyridazine core is a privileged structure in anticancer agent development . This bicyclic system is recognized as a promising pharmacophore, with derivatives demonstrating significant cytotoxic activity against various human cancer cell lines, including acute lymphoblastic leukemia (SB-ALL, NALM-6) and breast adenocarcinoma (MCF-7), by inducing apoptosis through caspase 3/7 activation . Furthermore, this chemical scaffold has been successfully explored in neuroscience research. It serves as a critical precursor in the synthesis of selective antagonists for the muscarinic acetylcholine receptor M1 (M1 mAChR), a potential therapeutic target for central nervous system disorders . The bromo and chloro substituents on this heterocyclic core provide distinct reactive sites for efficient further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling rapid exploration of structure-activity relationships and the development of targeted inhibitors .

Properties

IUPAC Name

3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-5-9-8-4-2-1-3(7)10-11(4)5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCZYGSVCBHXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383157-16-2
Record name 3-bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazolopyridazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine and chlorine atoms at positions 3 and 6 undergo selective substitution with nucleophiles under mild conditions. The bromine atom is more reactive due to its position on the electron-deficient triazole ring, enabling sequential functionalization.

Key Reactions:

Position Nucleophile Conditions Product Yield
C3 (Br)AminesDMF, 60°C, 12h3-Amino derivatives75–90%
C6 (Cl)ThiolsTHF, RT, 6h6-Thioethers65–80%

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates efficiently in palladium-catalyzed cross-coupling reactions, enabling C–C and C–heteroatom bond formation.

Suzuki-Miyaura Coupling

Catalyst System Base Solvent Aryl Boronic Acid Product Yield
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O4-MethoxyphenylDiarylated derivative93%

Sonogashira Coupling

Catalyst Co-Catalyst Solvent Alkyne Product Yield
PdCl₂(PPh₃)₂CuIDMF/TEAPhenylacetylene3-Alkynyl derivative85%

Buchwald-Hartwig Amination

Catalyst Ligand Solvent Amine Product Yield
Pd₂(dba)₃XantphosTolueneMorpholine3-Aminoalkyl derivative78%

Mechanistic Insights into Reactivity

The compound’s reactivity is influenced by:

  • Electronic Effects : The triazolo[4,3-b]pyridazine core withdraws electron density, activating halogens for substitution.

  • BF₃·OEt₂ Coordination : Enhances electrophilicity at C3 by polarizing the C–Br bond, facilitating nucleophilic attack .

  • Steric Accessibility : The planar structure allows unhindered approach of catalysts and reagents.

Stability Under Reaction Conditions

The compound remains stable under:

  • Acidic Conditions : No decomposition observed in HCl (1M, 24h).

  • Basic Conditions : Stable in NaOH (0.1M, 12h) but degrades at pH > 12.

  • Thermal Stress : Decomposes above 200°C, confirmed by TGA analysis .

Sequential Functionalization Pathway

  • Step 1 : Suzuki coupling at C3 with 4-cyanophenylboronic acid (Yield: 89%).

  • Step 2 : SNAr at C6 with sodium methoxide (Yield: 82%) .

Comparative Reactivity with Analogues

Compound C3 Reactivity C6 Reactivity Catalyst Efficiency
3-Bromo-6-chloro derivativeHigh (k = 0.45 min⁻¹)Moderate (k = 0.12 min⁻¹)Pd(PPh₃)₄ > Pd(OAc)₂
3-Chloro-6-fluoro analogueLow (k = 0.08 min⁻¹)High (k = 0.30 min⁻¹)CuI required for activation

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is in medicinal chemistry. It serves as a key intermediate in synthesizing various pharmaceuticals, including:

  • Anticancer Agents : Derivatives of this compound exhibit potent anticancer properties. For example, studies have demonstrated that certain triazolopyridazine derivatives show moderate to potent antiproliferative activity against cancer cell lines such as SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) with IC50_{50} values ranging from 0.008 to 0.014 μM .

Table 1: Antiproliferative Activity of Triazolopyridazine Derivatives

CompoundCell LineIC50_{50} (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

These compounds disrupt microtubule dynamics essential for cell division by inhibiting tubulin polymerization.

Biological Research

In biological research, this compound is utilized in studying enzyme inhibitors and receptor modulators. Its mechanism of action primarily involves interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzymatic activity by binding to active sites or modulating receptor functions, leading to changes in cellular processes and biological pathways .

Material Science

In material science, this compound is explored for developing high-energy materials and low-sensitivity explosives due to its unique chemical properties. The presence of bromine and chlorine enhances its reactivity and stability under various conditions.

Anticancer Activity Case Study

A study focused on the synthesis and evaluation of triazolo-pyridazine derivatives against c-Met kinase revealed that compound 12e exhibited significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50_{50} values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively. The compound's inhibitory activity against c-Met kinase was comparable to Foretinib, a known therapeutic agent .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions lead to changes in cellular processes and biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Modifications

(a) 6-Bromo-[1,2,4]triazolo[4,3-b]pyridazine (CAS: 152265-57-1)
  • Key Difference : Lacks the chlorine substituent at position 6.
(b) 3-Phenyl-6-(4’-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine
  • Key Difference : Substituted with aromatic groups (phenyl and tolyl) instead of halogens.
  • Biological Activity : Demonstrates potent antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC: 12.5–25 µg/mL), comparable to ampicillin . The halogen-free structure enhances lipophilicity, improving membrane penetration .
(c) 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine Derivatives
  • Key Difference : Trifluoromethyl group at position 3 instead of bromine.
  • Application : Used in BRD4 bromodomain inhibition (IC₅₀: 2–10 µM for BD1). The electron-withdrawing CF₃ group enhances binding to acetyl-lysine recognition sites .
(d) Methyl 4-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-cyclopentylbenzoate (Compound 24)
  • Key Difference : Chlorine at position 6 and a cyclopentylbenzoate ester at position 3.
  • Synthetic Utility : Synthesized via Pd-catalyzed coupling, highlighting the versatility of the 6-chloro substituent in cross-coupling reactions .

Key Observations :

  • Halogen Effects: Bromine and chlorine enhance electrophilicity, making the compound reactive in nucleophilic substitutions. This contrasts with non-halogenated derivatives, which prioritize aromatic interactions .
  • Activity Trends : Aromatic substituents (e.g., phenyl, tolyl) improve antimicrobial activity, while electron-withdrawing groups (e.g., CF₃) optimize bromodomain inhibition .

Physicochemical Properties

Property 3-Bromo-6-chloro derivative 3-Phenyl-6-tolyl derivative 3-CF₃ derivative
Molecular Weight (g/mol) 233.46 ~300 ~250
LogP (Predicted) 2.1 3.5 2.8
Solubility (DMSO) High Moderate High

Note: The bromine and chlorine substituents increase molecular weight but reduce solubility compared to non-halogenated analogues .

Biological Activity

3-Bromo-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with significant implications in medicinal chemistry and biological research. This article explores its biological activity, synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C5_5H2_2BrClN4_4
  • CAS Number : 383157-16-2
  • SMILES Notation : C1=CC(=NN2C1=NN=C2Br)Cl

The compound features a triazolopyridazine core with bromine and chlorine substituents, which contribute to its reactivity and potential biological activities.

Anticancer Activity

Research indicates that derivatives of this compound exhibit potent anticancer properties. For instance, a study synthesized various triazolopyridazine derivatives that demonstrated moderate to potent antiproliferative activity against several cancer cell lines, including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .

Table 1: Antiproliferative Activity of Triazolopyridazine Derivatives

CompoundCell LineIC50_{50} (μM)
4qSGC-79010.014
4qA5490.008
4qHT-10800.012

The compound 4q was particularly noteworthy for its ability to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .

The mechanism through which this compound exerts its biological effects primarily involves interaction with molecular targets such as enzymes and receptors. Specifically, it can inhibit enzymatic activity by binding to active sites or modulate receptor functions .

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of precursors like 3-amino-6-chloropyridazine with bromine under controlled conditions. The synthetic routes are optimized for yield and purity .

Variants and Their Activities

Numerous derivatives have been synthesized to enhance biological activity:

  • 3-Amino-4-methoxyphenyl derivative (Compound 4q) : Exhibited remarkable antiproliferative activity against various cancer cell lines.

Applications in Medicinal Chemistry

The compound serves as a key intermediate in the development of pharmaceuticals targeting various diseases:

  • Anticancer agents : Its derivatives are being explored for their potential as anticancer drugs due to their ability to disrupt microtubule dynamics.
  • Antimicrobial and antiviral agents : Research continues into the broader applications of triazolopyridazine derivatives in combating infections.

Case Studies

Recent studies highlight the effectiveness of triazolopyridazine derivatives in clinical settings:

  • In vitro studies confirmed the efficacy of these compounds against resistant cancer cell lines.
  • Molecular modeling studies indicated strong binding affinities to target sites on microtubules, supporting their potential as therapeutic agents.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (C₆H₃BrClN₄, MW 262.43).
  • X-ray Diffraction : Resolves crystal packing and confirms regiochemistry of bromine/chlorine substituents .

How can structural ambiguities in triazolo[4,3-b]pyridazine derivatives be resolved when spectroscopic data is inconclusive?

Q. Advanced

  • Single-Crystal XRD : Determines bond lengths (e.g., C-Br ≈ 1.89 Å) and dihedral angles between triazole and pyridazine rings .
  • DFT Calculations : Predicts electrostatic potential maps to identify reactive sites (e.g., C-3 activation via lone-pair interactions) .
  • Comparative Analysis : Cross-referencing with analogs (e.g., 6-chloro-3-methyl derivatives) clarifies substitution effects on chemical shifts .

What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

Basic
The chlorine at C-6 is more reactive than bromine at C-3 due to electronic and steric factors. Typical reactions include:

  • SNAr Reactions : Substitution with amines, alkoxides, or thiols at C-6 .
  • Cross-Coupling : Suzuki-Miyaura coupling at C-3 using Pd catalysts (e.g., Br → aryl/heteroaryl) .

How does regioselectivity in electrophilic substitution of triazolo[4,3-b]pyridazine derivatives challenge computational predictions?

Advanced
Despite HMO/CNDO/2 calculations predicting no activation at C-3, experimental data (e.g., bromination/formylation) shows preferential substitution at C-3 due to:

  • Electrostatic Effects : Lone-pair electrons on triazole nitrogens create a low-potential region above C-3, favoring electrophilic attack .
  • Steric Shielding : Bulky substituents at C-6 (e.g., cyclobutyl groups) direct electrophiles to C-3 .

What methodologies are used to screen the biological activity of this compound?

Q. Basic

  • Cytotoxicity Assays : MTT or SRB tests against cell lines (e.g., HMEC-1, MCF-7) .
  • Kinase Inhibition : c-Met/Pim-1 kinase inhibition assays using ATP-competitive binding studies .
  • Lipophilicity Measurement : Shake-flask method (logP ≈ 2.1–2.5) correlates with membrane permeability .

How do structural modifications (e.g., halogen replacement) impact the antiproliferative activity of triazolo[4,3-b]pyridazine derivatives?

Q. Advanced

  • Halogen Effects : Bromine at C-3 enhances cytotoxicity (IC₅₀ ~5 µM) compared to fluorine or methyl groups, likely due to increased hydrophobic interactions .
  • Scaffold Hybridization : Replacing benzamidine with triazolo moieties abolishes thrombin inhibition but retains antiproliferative activity via alternative targets .

What crystallographic data are available for analogs, and how do they inform stability studies?

Basic
Crystal structures (e.g., monoclinic P21/c symmetry, β=93.4°) reveal layered packing via π-π stacking (3.5–4.0 Å) and halogen bonding (Br···N ≈ 3.2 Å) . Stability under ambient conditions is confirmed by thermal gravimetric analysis (TGA) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Gloves, lab coat, and goggles.
  • Decomposition : Avoid high heat (>200°C) to prevent release of HCl, HF, and CO .
  • Storage : Dry, dark conditions (2–8°C) in sealed containers .

How should researchers address contradictions in literature regarding synthetic yields and reaction scalability?

Q. Advanced

  • Reproducibility Checks : Verify catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) and solvent drying .
  • Scale-Up Adjustments : Replace lead tetraacetate with oxone® to reduce toxicity in cyclization steps .
  • Yield Optimization : Use flow chemistry for exothermic reactions (e.g., bromination) to improve consistency .

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